Bilirubin dimethyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

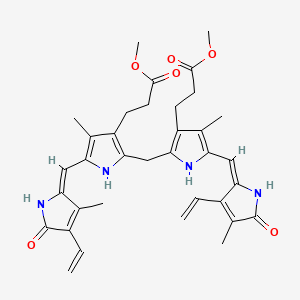

Bilirubin dimethyl ester, also known as this compound, is a useful research compound. Its molecular formula is C35H40N4O6 and its molecular weight is 612.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Biochemical Properties and Metabolism

Bilirubin dimethyl ester is primarily studied for its metabolism and conversion in biological systems. In vivo studies have shown that it can be converted to bilirubin conjugate through the action of enzymes such as esterase and glucuronidase. This conversion is significant as it highlights the compound's role in bilirubin metabolism, where it represents about 1.75% of total serum bilirubin in normal conditions .

Table 1: Key Enzymatic Conversions of this compound

| Enzyme | Reaction | Product |

|---|---|---|

| Esterase | Hydrolysis | Bilirubin |

| Glucuronidase | Glucuronidation | Bilirubin conjugate |

Spectroscopic Studies

This compound has been extensively studied using nuclear magnetic resonance (NMR) spectroscopy to understand its conformation in different solvents. Research indicates that its conformation remains stable in dimethyl sulfoxide (DMSO), revealing strong interactions with the solvent . These studies are crucial for elucidating the structural dynamics of bilirubin derivatives and their behavior in biological environments.

Table 2: Conformational Characteristics in DMSO

| Property | Observation |

|---|---|

| Inter-proton distances | Similar to crystalline state |

| Hydrogen bonding | Absent between carboxylic acid and lactam groups |

| Solvent interaction | Strong solvation effects observed |

Photophysical Applications

This compound serves as a chromophore in various fluorescent proteins, particularly in bio-imaging applications. Its fluorescence properties are significantly enhanced upon coordination with metal ions such as zinc, which increases its quantum yield from less than 0.01% to about 5% . This enhancement is critical for developing far-red fluorescent proteins that are useful in cellular imaging.

Table 3: Fluorescence Properties of this compound

| Condition | Fluorescence Quantum Yield |

|---|---|

| In solution (without metal) | <0.01% |

| In presence of Zn²⁺ | Up to 5% |

Therapeutic Potential

Recent studies have highlighted the anti-inflammatory properties of this compound. It exhibits significant inhibitory effects on secretory phospholipase A2, lipoxygenase, and cyclooxygenase enzymes, which are key players in inflammatory pathways . This suggests that this compound could be a promising candidate for therapeutic applications in managing inflammatory disorders.

Table 4: Inhibitory Potency of this compound

| Enzyme | Inhibition Potency |

|---|---|

| Secretory phospholipase A2 | ~3-fold greater than unconjugated bilirubin |

| Lipoxygenase | Effective inhibition observed |

| Cyclooxygenase-1/2 | Effective inhibition observed |

Eigenschaften

Molekularformel |

C35H40N4O6 |

|---|---|

Molekulargewicht |

612.7 g/mol |

IUPAC-Name |

methyl 3-[5-[(E)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-2-[[5-[(E)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-3-(3-methoxy-3-oxopropyl)-4-methyl-1H-pyrrol-2-yl]methyl]-4-methyl-1H-pyrrol-3-yl]propanoate |

InChI |

InChI=1S/C35H40N4O6/c1-9-22-21(6)34(42)39-29(22)16-27-20(5)25(12-14-33(41)45-8)31(37-27)17-30-24(11-13-32(40)44-7)19(4)26(36-30)15-28-18(3)23(10-2)35(43)38-28/h9-10,15-16,36-37H,1-2,11-14,17H2,3-8H3,(H,38,43)(H,39,42)/b28-15+,29-16+ |

InChI-Schlüssel |

UWZUXDQSJUVVTL-QSXCDPBRSA-N |

Isomerische SMILES |

CC1=C(NC(=C1CCC(=O)OC)CC2=C(C(=C(N2)/C=C/3\C(=C(C(=O)N3)C)C=C)C)CCC(=O)OC)/C=C/4\C(=C(C(=O)N4)C=C)C |

Kanonische SMILES |

CC1=C(NC(=C1CCC(=O)OC)CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)OC)C=C4C(=C(C(=O)N4)C=C)C |

Synonyme |

ilirubin dimethyl diester bilirubin dimethyl ester dimethyl bilirubin |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.